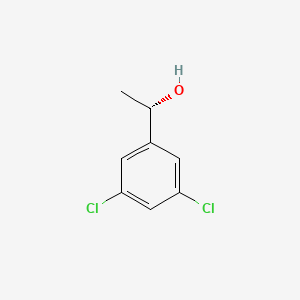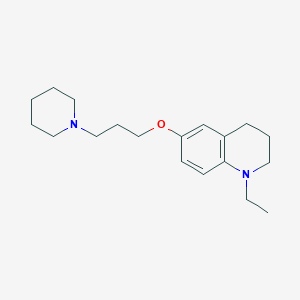![molecular formula C9H12F2O2 B11767156 (1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B11767156.png)
(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-6,6-Difluorospiro[25]octane-1-carboxylic acid is a unique spirocyclic compound characterized by the presence of two fluorine atoms on the spiro carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid typically involves the formation of the spirocyclic structure followed by the introduction of fluorine atoms. One common method involves the cyclization of a suitable precursor, such as a cyclopropane derivative, followed by fluorination using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and fluorination steps, allowing for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or esters, while reduction may produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers or coatings.
Wirkmechanismus
The mechanism of action of (1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid: Similar spirocyclic structure but with an oxygen atom instead of fluorine.
(1R)-6,6-Dimethylspiro[2.5]octane-1-carboxylic acid: Similar structure with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in (1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its non-fluorinated analogs.
Eigenschaften
Molekularformel |
C9H12F2O2 |
|---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
(2R)-6,6-difluorospiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H12F2O2/c10-9(11)3-1-8(2-4-9)5-6(8)7(12)13/h6H,1-5H2,(H,12,13)/t6-/m0/s1 |
InChI-Schlüssel |
HWDQLQCPHNGWIW-LURJTMIESA-N |
Isomerische SMILES |
C1CC(CCC12C[C@H]2C(=O)O)(F)F |
Kanonische SMILES |
C1CC(CCC12CC2C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


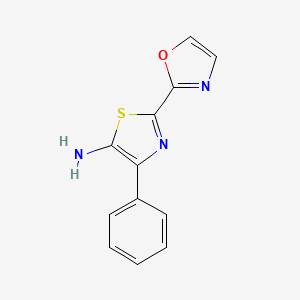
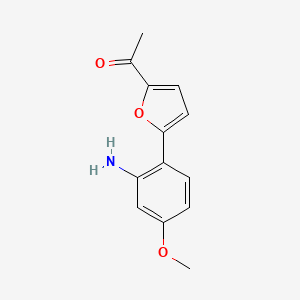
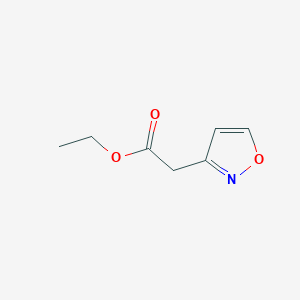
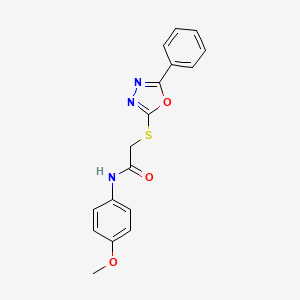
![2-[3-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11767094.png)
![calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate](/img/structure/B11767099.png)
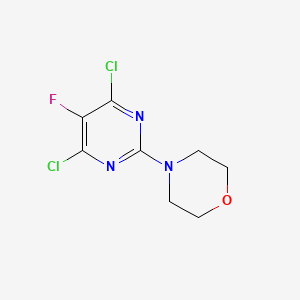

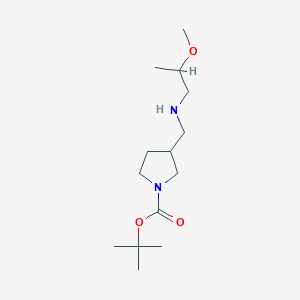
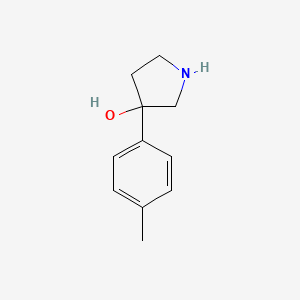
![4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B11767144.png)
